REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][C:11]2[NH:14][N:15]=[CH:16][C:10]=2[CH2:9]1)=O)(C)(C)C>FC(F)(F)C(O)=O.O>[NH:14]1[C:11]2[CH2:12][CH2:13][NH:8][CH2:9][C:10]=2[CH:16]=[N:15]1
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2=C(CC1)NN=C2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethanol
|
Type
|
ADDITION
|
Details
|
treated with concentrated hydrochloric acid (1 mL)
|
Type
|
CUSTOM
|
Details
|
The bis-hydrochloride salt precipitated out as a white solid which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
to give 510 mg (83%)
|
Type
|
CUSTOM
|
Details
|
The free base was prepared
|
Type
|
CUSTOM
|
Details
|
flushing with methanol
|
Type
|
WASH
|
Details
|
eluting with 2 M ammonia in methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
N1N=CC=2CNCCC21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |